Ethyl cyanoimidoformate
Overview
Description
Ethyl Cyanoimidoformate, also known as Ethyl N-cyanoformimidate or Ethyl N-Cyanomethanimidate, is a chemical compound with the molecular formula C4H6N2O . It has a molecular weight of 98.11 . This compound is a useful reagent in the preparation of C-nucleosides as potential HCV agents .
Synthesis Analysis
The synthesis of cyanoacetamides, which include this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Canonical SMILES: CCOC=NC#N and the InChI: InChI=1S/C4H6N2O/c1-2-7-4-6-3-5/h4H,2H2,1H3 . The compound has a heavy atom count of 7, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .
Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 45.4Ų and an XLogP3 of 0.8 . It is also characterized by a formal charge of 0 and an exact mass of 98.048012819 .
Scientific Research Applications
1. Oxidative Cyanation of Tertiary Amines
Ethyl cyanoimidoformate is used as a cyanating agent in the oxidative cyanation of tertiary amines. This process is achieved over a heterogeneous iron-exchanged molybdophosphoric acid (FeMPA) supported on a niobia catalyst. The catalyst shows exceptional activity with a variety of tertiary amines and exhibits consistent activity upon reuse, demonstrating the efficacy of this compound in this chemical reaction (Rao et al., 2012).
2. Synthesis of Oxoalkenenitriles
This compound, also known as Mander’s reagent, is used in C-selective ketone alcoxycarbonylations and in the direct synthesis of oxoalkenenitriles from 1,3-dicarbonyl compounds. This method provides a new pathway for the preparation of synthetically useful oxoalkenenitriles, though it has some limitations in substrate scope (Cruz-Jiménez et al., 2022).
3. Neurosurgical Applications
Cyanoacrylate adhesives, which include this compound, have potential applications in neurosurgery. They may be useful for the extravascular reinforcement of intracranial aneurysms and the intravascular occlusion of carotid-cavernous fistulae. The safety and effectiveness of these applications in neurosurgery are still being explored (Mickey & Samson, 1981).
4. Synthesis of Pyrimidine Derivatives
This compound is involved in the synthesis of ethyl-α-cyano-β-aminoacrylates, which are intermediates in the synthesis of pyrimidine derivatives. This synthesis involves condensations with amidines and iminoethers, showcasing the chemical versatility of this compound (Singh & Gandhi, 1978).
5. Cyanation/Phosphonate-Phosphate Rearrangement
This compound is used in cyanation/phosphonate-phosphate rearrangement/C-acylation reactions, where it acts as a cyanide source and electrophile. This process is important for producing protected tertiary carbinol products (Demir et al., 2007).
6. Cyanation of Aldehydes and Ketones
This compound is used for the cyanation of carbonyl compounds, providing a convenient method for cyanation without the need for metal catalysts or solvents (Aoki et al., 2010).
7. Anti-Inflammatory and Antioxidant Activities
This compound derivatives have shown potential in vitro antioxidant and in vivo anti-inflammatory activities. This suggests a possible therapeutic application in the field of medicine (Madhavi & Sreeramya, 2017).
8. Asymmetric Cyanation of Activated Olefins
This compound is used in the asymmetric cyanation of olefins, showing high yields and enantioselectivity under solvent-free and mild conditions. This process is significant for producing enantioenriched intermediates and pharmaceutically important compounds (Wang et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl cyanoimidoformate is a cyanating agent . It primarily targets activated olefins and carbonyl compounds . These targets play a crucial role in various biochemical reactions, particularly in the formation of cyanohydrin carbonates .
Mode of Action
The compound interacts with its targets through a process known as cyanation . In the presence of a titanium catalyst, it can cyanate activated olefins . It can also cyanate carbonyl compounds when catalyzed by 4-dimethylaminopyridine (DMAP), resulting in the formation of corresponding cyanohydrin carbonates . This interaction leads to significant changes in the chemical structure of the targets, thereby influencing their biochemical functions.
Biochemical Pathways
This process is a key step in various biochemical pathways, particularly those involving the synthesis of β-cyano-substituted acrylates from alkynes .
Result of Action
The primary result of this compound’s action is the formation of cyanohydrin carbonates from carbonyl compounds . This transformation has significant implications at the molecular and cellular levels, influencing various biochemical processes.
properties
IUPAC Name |
ethyl N-cyanomethanimidate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-2-7-4-6-3-5/h4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIGGUZSIJZLJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276477 | |
Record name | Methanimidic acid, N-cyano-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4428-98-2 | |
Record name | Methanimidic acid, N-cyano-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4428-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanimidic acid, N-cyano-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl N-cyanomethanecarboximidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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